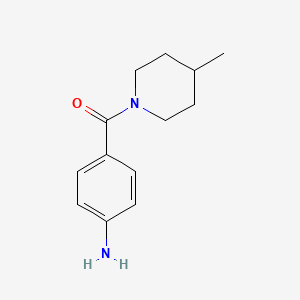

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Description

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.30 g/mol . . It is used primarily in research and industrial applications.

Properties

IUPAC Name |

(4-aminophenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNVUQEIMQSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360620 | |

| Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79868-20-5 | |

| Record name | (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79868-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperidine-1-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Parameters:

| Reactant | Catalyst/Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 4-nitrobenzoyl chloride | 4-methylpiperidine/DCM | 0–25°C | 6 h | 78% | |

| Na₂S₂O₄ (reduction step) | H₂O/EtOH | 80°C | 2 h | 85% |

This method benefits from high regioselectivity but requires careful handling of nitro intermediates due to their explosive nature.

Reductive Amination of 4-Aminobenzaldehyde Derivatives

An alternative approach employs 4-aminobenzaldehyde and 4-methylpiperidine in a reductive amination protocol. The aldehyde reacts with the amine in the presence of sodium triacetoxyborohydride (STAB) or cyanoborohydride , forming the methanone bridge via imine intermediate reduction.

Optimization Insights:

- Solvent systems : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction efficiency.

- Catalyst loading : STAB (1.2 equiv.) achieves >90% conversion in <4 hours.

- Combine 4-aminobenzaldehyde (10 mmol), 4-methylpiperidine (12 mmol), and STAB (12 mmol) in DCM.

- Stir at 25°C for 3 hours.

- Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).

Yield : 82% (purity >98% by HPLC).

Copper-Catalyzed Coupling of Aryl Halides

Recent advancements utilize Ullmann-type coupling between 4-iodoaniline and 4-methylpiperidine-1-carbonyl chloride under catalytic conditions. Copper(I) oxide (Cu₂O) in dimethylformamide (DMF) facilitates C–N bond formation at elevated temperatures.

Comparative Data:

| Catalyst | Base | Temp. (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Cu₂O | K₂CO₃ | 110 | 12 | 68% | |

| CuI | Cs₂CO₃ | 100 | 8 | 74% |

This method is advantageous for scalability but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction between 4-aminobenzoic acid and 4-methylpiperidine using coupling agents like HATU or EDC·HCl . A representative procedure:

- Mix 4-aminobenzoic acid (1 equiv.), 4-methylpiperidine (1.2 equiv.), HATU (1.5 equiv.), and DIPEA (3 equiv.) in DMF.

- Irradiate at 120°C for 20 minutes.

- Isolate via precipitation in ice water.

Yield : 89% (purity 95%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Nucleophilic substitution | High yields; simple workup | Nitro group hazards | Small-scale synthesis |

| Reductive amination | Mild conditions; no halides | Borohydride handling | Lab-scale optimization |

| Copper catalysis | Scalability; broad substrate scope | Moisture sensitivity | Industrial applications |

| Microwave-assisted | Rapid synthesis; high efficiency | Specialized equipment required | High-throughput screening |

Purity and Characterization

Post-synthetic purification typically involves:

- Column chromatography (silica gel, ethyl acetate/hexane)

- Recrystallization from ethanol/water mixtures

- HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Spectroscopic data (representative):

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 3.85–3.70 (m, 4H), 2.80–2.60 (m, 1H), 1.80–1.60 (m, 4H), 1.45 (s, 3H).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N–H stretch).

Industrial-Scale Considerations

Patents highlight continuous flow reactors for large-scale production, minimizing intermediate isolation steps. Key parameters:

- Residence time : 10–15 minutes

- Temperature control : ±2°C tolerance

- Catalyst recycling : Cu₂O recovery >90%

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using reagents like iron powder and ammonium chloride.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Iron Powder: Used in reduction reactions.

Ammonium Chloride: Acts as a catalyst in reduction reactions.

Methanol and Water: Solvents used in the reaction medium.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amine derivatives .

Scientific Research Applications

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving the interaction of phenylpiperidine derivatives with biological systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. As a phenylpiperidine derivative, it may interact with neurotransmitter receptors or enzymes, influencing biological processes . detailed studies on its exact mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

Phenylpiperidine: The parent compound, which forms the basis for many derivatives.

N,N-Dimethyl-4-aminobenzamide: A precursor in the synthesis of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminophenyl group and a methylpiperidinyl group makes it a valuable compound for various research applications .

Biological Activity

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone, also known by its chemical identifier 79868-20-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and an aminophenyl group, which contribute to its biological properties. The unique combination of these functional groups may enhance its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of Viral Proteins : A study highlighted its potential as an inhibitor of SARS-CoV-2 main protease (Mpro), with promising binding affinities calculated through molecular docking studies. The computed binding free energies suggest that derivatives of this compound could serve as effective antiviral agents .

- Anticancer Activity : Similar compounds within the piperidine class have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives have been reported to induce apoptosis in breast cancer cells by inhibiting the Akt signaling pathway, which is crucial for cell survival and proliferation .

- Tyrosinase Inhibition : Some studies have investigated the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Antiviral Studies : A recent study demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2. The binding affinity was assessed using the MMPBSA method, revealing promising results that warrant further in vitro testing .

- Cancer Research : In vitro studies on breast cancer cell lines showed that compounds related to this compound effectively inhibited cell growth by inducing apoptosis through modulation of the Akt pathway. This suggests a potential role in cancer therapeutics .

- Tyrosinase Inhibition : Research into tyrosinase inhibitors has identified several analogs of this compound with potent inhibitory effects, indicating a potential application in cosmetic formulations aimed at reducing hyperpigmentation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-aminophenyl)(4-methylpiperidin-1-yl)methanone, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution followed by reduction. For example, nitro intermediates (e.g., [(4-nitrophenyl)(4-methylpiperidin-1-yl)methanone]) are reduced using catalytic hydrogenation or chemical reductants like SnCl₂/HCl . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is validated via HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, ESI-MS). For instance, ¹H NMR peaks at δ 8.26 (d, J = 9.0 Hz, ArH) and δ 1.08–1.27 (m, piperidine-CH₂) confirm structural integrity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 168.1 ppm for carbonyl carbon ), FT-IR (C=O stretch ~1639 cm⁻¹ ), and UV-Vis (absorption maxima for electronic transitions).

- Computational : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts molecular geometry, HOMO-LUMO gaps (e.g., 4.2 eV for electronic properties ), and vibrational frequencies. IR and NMR data are cross-validated with computational outputs .

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (SHELXL for refinement, SHELXS for structure solution) resolves bond lengths/angles and ring puckering. For example, piperidine ring puckering coordinates (amplitude , phase ) are calculated using Cremer-Pople parameters . Data inconsistencies (e.g., thermal motion vs. disorder) are addressed via iterative refinement cycles and TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can the nonlinear optical (NLO) properties of this compound be tuned for photonic applications?

- Methodology : Substituent effects on NLO response are studied via DFT-derived hyperpolarizability (). Introducing electron-withdrawing groups (e.g., -NO₂) increases by 2–3× compared to the parent compound. Solvatochromic shifts in UV-Vis spectra (e.g., λₐᵦₛ ~320 nm in DMSO) correlate with charge-transfer transitions . Experimental validation uses electric-field-induced second-harmonic generation (EFISHG) .

Q. What strategies resolve contradictions in crystallographic and computational structural data?

- Methodology : Discrepancies between SC-XRD (e.g., bond length = 1.48 Å) and DFT-optimized geometries (1.45 Å) arise from crystal packing effects. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C-H···O). Multiconformational refinement in SHELXL or QM/MM hybrid methods reconciles these differences .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodology : The 4-aminophenyl group serves as a hinge-binding motif in kinase inhibitors. Molecular docking (AutoDock Vina) into ATP-binding pockets (e.g., tyrosine kinases) identifies key interactions:

- Hydrogen bonds between -NH₂ and Glu81 (ΔG ~-9.2 kcal/mol).

- Hydrophobic contacts with 4-methylpiperidine.

SAR optimization involves substituting the piperidine methyl group with bulkier alkyl chains to enhance selectivity .

Q. What are the stability challenges under catalytic conditions, and how are they mitigated?

- Methodology : In gold-catalyzed reactions, the carbonyl group may undergo hydrolysis. Stability is improved by:

- Using aqueous-organic biphasic systems (e.g., H₂O/THF) to limit water access.

- Lowering reaction temperature (<60°C) and adding radical inhibitors (e.g., BHT).

Reaction progress is monitored via TLC and LC-MS to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.